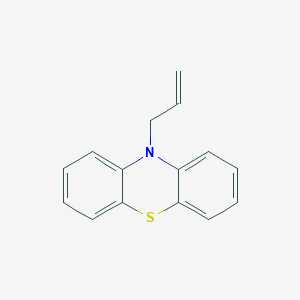

![molecular formula C8H13N3O2S B141408 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole CAS No. 13230-19-8](/img/structure/B141408.png)

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

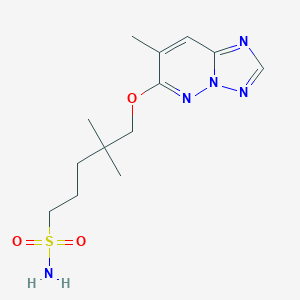

The synthesis of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole and its derivatives has been a subject of interest due to their potential biological activities. Paper describes an improved synthesis method for this compound, which is an important intermediate in the synthesis of Tinidazole, a widely used antiprotozoal medication. The process involves the use of thiourea and ethyl bromide, replacing the traditional methods, and achieves a yield of 71%. Additionally, paper outlines the synthesis of related 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives by reacting 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride with various 1,4-dicarbonyl compounds.

Molecular Structure Analysis

The molecular structure of 1-methyl-4-nitro-1H-imidazole, a closely related compound, has been characterized using X-ray crystallography, FTIR, 1H NMR, 13C NMR, and EIMS techniques as reported in paper . The study provides detailed insights into the spectroscopic properties and structural confirmation of the compound. The crystal structure obtained from chloroform and hexane shows hydrogen bonding, which is driven by the interaction between the partial negative oxygen of the nitro group and the partial positive hydrogen of the N-CH3 group.

Chemical Reactions Analysis

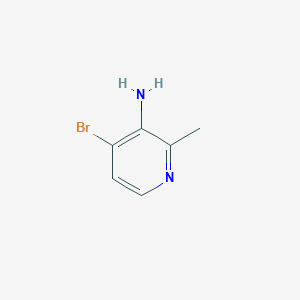

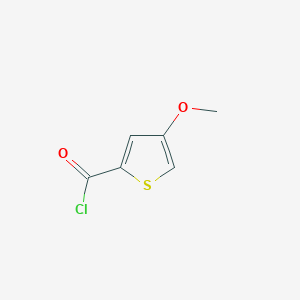

The chemical reactivity of the imidazole derivatives is highlighted in paper , where 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. The study suggests that the presence of electron-withdrawing groups like NO2, F, Cl, and Br enhances the activity compared to electron-donating groups such as Me, OMe, and BuO. This indicates the importance of functional groups in determining the chemical reactivity and biological activity of these compounds.

Physical and Chemical Properties Analysis

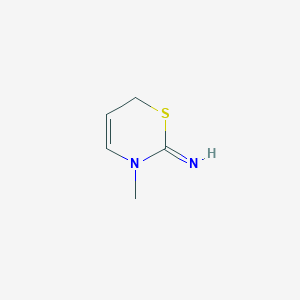

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure and synthesis pathways. The stability and reactivity of these compounds can be inferred from their spectroscopic data and biological assay results. For instance, paper discusses the synthesis of pH-sensitive nitroxides of the imidazole series with enhanced stability towards reduction, which is a significant property for their application as functional EPR probes. The stability is attributed to the tetraethyl substitution, which makes these nitroxides more resistant to ascorbate and increases their half-lives in rat blood.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Improvements : Research has focused on improving the synthesis methods for 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole, an important intermediate in the production of Tinidazole. A modified synthesis approach using thiourea and ethyl bromide instead of traditional methods achieved a yield of 71% (Hu Qiao-yun, 2010).

Applications in Drug Synthesis and Biology

- Biology-Oriented Drug Synthesis (BIODS) : A study on biology-oriented drug synthesis (BIODS) created 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives by treating metronidazole with various aryl and hetero-aryl carboxylic acids. This process, which aimed at β-glucuronidase inhibitory activity, found several potent analogs exceeding the standard d-saccharic acid 1,4-lactone's activity, showcasing the potential for therapeutic applications (U. Salar et al., 2017).

Crystallography and Material Science

- Crystal Structure Analysis : The study of crystal structures has utilized derivatives of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole to examine molecular arrangements and interactions. For instance, research on the crystal structures of related nitroimidazole compounds has provided insights into their molecular geometry and potential applications in material science (N. Boechat et al., 2016).

Anticancer and Antileishmanial Activity

- Anticancer Studies : Novel compounds synthesized using similar methodologies have been explored for their anticancer properties. A study on ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate demonstrated promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines, indicating the potential for developing new anticancer agents (Vasantha Kumar et al., 2020).

- Leishmanicidal Evaluation : Compounds derived from nitroimidazole, including those with structural similarities to 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole, have shown efficient antileishmanial activity. This opens avenues for the development of treatments against Leishmaniasis, a neglected tropical disease (Michael A. Rodriguez et al., 2020).

Eigenschaften

IUPAC Name |

1-(2-ethylsulfanylethyl)-2-methyl-4-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMLZBFXWXJFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCN1C=C(N=C1C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565609 |

Source

|

| Record name | 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole | |

CAS RN |

13230-19-8 |

Source

|

| Record name | 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)